molecular formula C12H10BrNO B2997907 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 847987-95-5

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B2997907
M. Wt: 264.122
InChI Key: NCEHEFABAXLWNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as substituted 2,3,4,9-tetrahydro-1H-carbazoles, has been reported. These compounds were obtained through the oxidation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles were obtained in reactions of substituted phenylhydrazines with cyclohexanone .

Scientific Research Applications

Synthesis and Antitumor Activity

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a precursor in the synthesis of novel hetero-annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles. These compounds have shown significant in vitro antitumor activity, particularly against the MCF-7 cell line, indicating potential as therapeutic agents against cancer cell proliferation. Structural analyses of these compounds were conducted using various techniques including FT-IR, 1H NMR, 13C NMR, X-ray diffraction, and elemental analysis. The compounds' antitumor efficacy was evaluated using the MTT assay, revealing selective growth inhibition properties (Karunanidhi Murali et al., 2017).

Organic Semiconductors for OLED Devices

The bromo substituent in 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one facilitates the synthesis of novel organic semiconductors, particularly when transformed into tetrasubstituted carbazole and phenothiazine derivatives. These derivatives have been used as active layers in organic light-emitting diodes (OLEDs), displaying promising device performance with blue and green emission. This research highlights the chemical's role in advancing OLED technology through the development of efficient luminescent materials (Jagadish Salunke et al., 2016).

CO2 Capture

Research has also explored the application of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in environmental science, particularly in CO2 capture. A task-specific ionic liquid incorporating a cation with an appended amine group, synthesized from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrates the potential for reversible CO2 sequestration. This ionic liquid can be recycled and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution for CO2 capture (Eleanor D. Bates et al., 2002).

Enzymatic Synthesis and Environmental Impacts

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is also relevant in the study of environmental contaminants. Enzymatic synthesis of bromo- and chlorocarbazoles has been reported, providing insight into their formation and presence in environmental samples. This research is crucial for understanding the sources, occurrence, and potential environmental impact of these compounds, shedding light on the enzymatic pathways that lead to their synthesis in nature (John Mumbo et al., 2013).

Future Directions

The future directions for research on “7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in tetrahydrocarbazole derivatives due to their broad spectrum of biological activity , there could be potential for further exploration of this compound and its derivatives.

properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHEFABAXLWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Synthesis routes and methods

Procedure details

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared 3-bromoaniline (7.6 g, 44 mmol) and 2-(hydroxymethylene)cyclohexanone (4.3 g, 34 mmol) in a similar manner as described above and recrystallization from methanol to isolate 7-bromo isomer to give 280 mg (1%). of a light brown solid. 1H-NMR (DMSO-d6): δ 8.94 (s, 1H), 7.60 (d, 1H), 7.52 (d, 1H), 7.27-7.25 (m, 1H), 3.01-2.98 (m, 2H), 2.68-2.65 (m, 2H), 2.31-2.24 (m, 2H); MS m/z 263, 265 (M+1).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

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